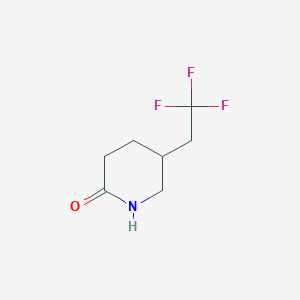

5-(2,2,2-Trifluoroethyl)piperidin-2-one

Description

BenchChem offers high-quality 5-(2,2,2-Trifluoroethyl)piperidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,2,2-Trifluoroethyl)piperidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2,2,2-trifluoroethyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO/c8-7(9,10)3-5-1-2-6(12)11-4-5/h5H,1-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPZGXMWMXZVEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Piperidinone Scaffolds in Chemical Synthesis and Design

The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast array of natural products, alkaloids, and synthetic pharmaceuticals, making it one of the most important synthetic fragments in drug design. nih.govnih.gov Piperidinones, which are derivatives of piperidine containing a carbonyl group within the ring, serve as versatile building blocks in the synthesis of these complex and biologically active molecules. researchgate.netwikipedia.org Their enhanced chemical reactivity and versatility, owing to the presence of the keto group, allow for a wide range of chemical modifications and the introduction of diverse substituents. researchgate.net

Piperidin-2-ones, also known as δ-lactams, are a specific class of piperidinones that have garnered considerable attention. They are key intermediates in the synthesis of a variety of biologically active compounds, including those with potential as anticancer agents. researchgate.netresearchgate.net The synthesis of polysubstituted 2-piperidinones can be achieved through various methods, including multicomponent reactions that allow for the creation of multiple stereocenters in a single, highly diastereoselective step. nih.gov

The prevalence of the piperidinone scaffold in medicinal chemistry is underscored by its presence in numerous drug candidates and approved pharmaceuticals. nih.gov These structures are often targeted in the development of new synthetic methodologies due to their proven pharmacological relevance. ajchem-a.com

The Strategic Importance of Trifluoromethyl and Trifluoroethyl Moieties in Molecular Design

The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's therapeutic profile. rsc.orgtandfonline.com The trifluoromethyl (-CF3) and trifluoroethyl (-CH2CF3) groups, in particular, are frequently employed to fine-tune the physicochemical and biological properties of drug candidates. scilit.comdntb.gov.uanih.gov

Similarly, the trifluoroethyl group imparts unique properties that are highly advantageous in drug design. It can enhance metabolic stability by resisting oxidative degradation. nih.gov Furthermore, the presence of the trifluoroethyl group can improve a molecule's lipophilicity, which can lead to better membrane permeability and oral bioavailability. nih.gov These fluorinated moieties can also contribute to stronger binding interactions with biological targets through the formation of hydrogen bonds or by participating in hydrophobic interactions within protein pockets. nih.govnih.gov

The strategic placement of trifluoromethyl or trifluoroethyl groups can also modulate the basicity of nearby functional groups, which can be crucial for optimizing a compound's selectivity and reducing off-target effects, such as interactions with the hERG potassium ion channel that can lead to cardiotoxicity. acs.orgnih.gov

Historical Development and Emerging Trends in the Study of Fluorinated Piperidinone Derivatives

The synthesis of fluorinated heterocyclic compounds has been a rapidly growing area of research, driven by the significant therapeutic potential of these molecules. rsc.orgtandfonline.com While the introduction of fluorine into heterocyclic frameworks can be synthetically challenging, numerous methods have been developed to achieve this transformation. rsc.orgresearchgate.net

Historically, the focus was often on the introduction of single fluorine atoms. However, recent trends have shifted towards the incorporation of fluorine-containing groups like trifluoromethyl and trifluoroethyl moieties. tandfonline.com The development of novel fluorination and trifluoromethylation reagents and methodologies has been a key enabler of this progress. researchgate.netresearchgate.net

Recent studies have described the concise synthesis of libraries of fluorinated piperidines from readily available dihydropyridinone derivatives. acs.orgnih.govacs.org Chemoinformatic analysis of these compounds has demonstrated the significant impact of fluorination on their physicochemical properties. For instance, the introduction of fluorine atoms has been shown to notably lower the basicity of piperidines, which is correlated with a reduced affinity for hERG channels and thus lower potential for cardiac toxicity. acs.orgnih.gov

Furthermore, understanding the conformational preferences of fluorinated piperidines is an area of active investigation. Computational and experimental studies have shown that fluorine substitution can have a profound effect on the conformational equilibrium of the piperidine (B6355638) ring, which in turn can influence the molecule's biological activity. d-nb.inforesearchgate.netnih.gov The interplay of electrostatic interactions, hyperconjugation, and steric factors dictates the preferred orientation of fluorine substituents. nih.gov

Scope and Objectives of Academic Research on 5 2,2,2 Trifluoroethyl Piperidin 2 One

Strategic Retrosynthetic Pathways to the 5-(2,2,2-Trifluoroethyl)piperidin-2-one Skeleton

Retrosynthetic analysis reveals several key bond disconnections that lead to plausible and efficient synthetic routes. The primary strategies involve forming the six-membered ring through carbon-carbon or carbon-nitrogen bond formations.

Ring-Closing Metathesis (RCM) has become a powerful tool for the formation of various cyclic structures, including nitrogen heterocycles. nih.govresearchgate.net The strategic disconnection for an RCM approach to 5-(2,2,2-Trifluoroethyl)piperidin-2-one involves breaking the C3-C4 double bond of a dihydropyridinone intermediate, which can be subsequently reduced. This retrosynthesis leads back to an acyclic diene precursor.

Retrosynthetic Pathway: The target lactam is disconnected across the C3-C4 bond via a precursor dihydropyridinone. This intermediate is the product of an RCM reaction on an acyclic N-acryloyl homoallylic amine. The trifluoroethyl group is introduced via the homoallylic amine component, derived from a suitable trifluoroethyl-containing building block.

Forward Synthesis: The synthesis commences with a readily available amine bearing the 2,2,2-trifluoroethyl moiety at the appropriate position. This amine is then acylated with an acrylic acid derivative and subsequently attached to a homoallylic alcohol moiety. The resulting acyclic diene is subjected to RCM using a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, to form the unsaturated piperidinone ring. nih.gov Subsequent reduction of the double bond yields the final saturated lactam. The efficiency of the RCM step is highly dependent on the catalyst and reaction conditions.

Table 1: Representative Ruthenium Catalysts for Ring-Closing Metathesis

| Catalyst | Structure | Typical Application |

| Grubbs I | A first-generation catalyst, effective for the synthesis of five-, six-, and seven-membered rings. researchgate.net | General purpose, less active for sterically hindered or electron-deficient olefins. |

| Grubbs II | A second-generation catalyst with higher activity and broader substrate scope due to the N-heterocyclic carbene (NHC) ligand. nih.gov | Formation of tri- and tetra-substituted double bonds; more robust than Grubbs I. |

| Hoveyda-Grubbs II | A second-generation catalyst featuring a chelating isopropoxystyrene ligand, offering enhanced stability and recyclability. | Widely used for its high efficiency and stability in various RCM reactions. |

Cycloaddition reactions, particularly the aza-Diels-Alder reaction ([4+2] cycloaddition), provide a convergent and often stereocontrolled route to substituted piperidine skeletons. researchgate.net For the synthesis of 5-(2,2,2-Trifluoroethyl)piperidin-2-one, this strategy involves the reaction of a diene with an imine, where one of the components carries the necessary trifluoroethyl precursor functionality.

Retrosynthetic Pathway: A [4+2] cycloaddition disconnection of the piperidinone ring leads to a diene and an imine. For instance, a Danishefsky-type diene can react with an imine derived from an amino acid precursor containing the trifluoroethyl group. Subsequent hydrolysis and lactamization would yield the target structure. Alternatively, a 1,3-dipolar cycloaddition using a nitrone containing the trifluoroethyl group followed by ring rearrangement can also be envisioned. nih.gov

Forward Synthesis: An imine is generated in situ from the condensation of an amine (containing the trifluoroethyl group) and an aldehyde. This imine then reacts with an activated diene, such as 1-methoxy-3-(trimethylsiloxy)-butadiene (Danishefsky's diene), often in the presence of a Lewis acid catalyst to accelerate the reaction and control selectivity. researchgate.net The resulting cycloadduct is a dihydropyridinone precursor which, upon hydrolysis of the enol ether and subsequent reduction, affords the desired 5-substituted piperidinone. The regioselectivity of the cycloaddition is a critical factor in this approach. researchgate.net

The most direct and classical approach to the piperidinone ring is through the intramolecular cyclization of a linear amino acid or amino ester, a process known as lactamization. chemrevlett.comchemrevlett.com This strategy is robust and widely applicable for the synthesis of various lactams.

Retrosynthetic Pathway: The key disconnection is the amide bond (C2-N1) of the piperidinone ring. This leads back to a linear δ-amino acid or its corresponding ester, namely 5-amino-3-(2,2,2-trifluoroethyl)pentanoic acid. This precursor can be synthesized through various methods, such as a Michael addition of a trifluoroethyl nucleophile to a suitable α,β-unsaturated ester followed by reduction of a nitro group or azide (B81097) to the amine.

Forward Synthesis: A common route begins with a Michael addition of a nitromethane (B149229) equivalent to an α,β-unsaturated ester that has the trifluoroethyl group at the appropriate position. The resulting γ-nitro ester is then subjected to reduction of the nitro group to an amine (e.g., using catalytic hydrogenation). The resulting δ-amino ester can then undergo spontaneous or thermally/base-induced cyclization to form the 5-(2,2,2-Trifluoroethyl)piperidin-2-one. This method allows for the strategic introduction of substituents along the carbon backbone. researchgate.net

Stereoselective Synthesis of Enantiopure 5-(2,2,2-Trifluoroethyl)piperidin-2-one

Achieving enantiopure forms of the target compound requires asymmetric synthesis methodologies that can precisely control the stereocenter at the C5 position.

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they can be removed. wikipedia.orgsigmaaldrich.com This is a reliable method for establishing stereocenters in acyclic precursors prior to cyclization.

Synthetic Strategy: A chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide, can be attached to an α,β-unsaturated carboxylic acid derivative. wikipedia.org A conjugate addition of a trifluoroethyl nucleophile (e.g., a trifluoroethyl cuprate) to this system proceeds with high diastereoselectivity, controlled by the steric hindrance of the auxiliary. After the addition, the auxiliary is cleaved to reveal a chiral carboxylic acid. This acid is then converted to the corresponding δ-amino acid through standard functional group manipulations (e.g., Curtius rearrangement) and subsequently cyclized to the enantiopure piperidinone. Alternatively, auxiliaries can be used in diastereoselective alkylation reactions of enolates derived from N-acyl piperidinones. researchgate.net

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Reaction | Stereocontrol Mechanism |

| Evans Oxazolidinones | Asymmetric alkylation, aldol, and conjugate addition reactions. | The bulky substituent on the oxazolidinone ring shields one face of the enolate, directing incoming electrophiles or nucleophiles to the opposite face. wikipedia.org |

| Pseudoephedrine Amides | Asymmetric alkylation of glycine (B1666218) equivalents and other carbonyl compounds. | Forms a rigid chelated enolate with lithium cations, exposing one face for highly diastereoselective alkylation. |

| SAMP/RAMP Hydrazones | Asymmetric alkylation of aldehydes and ketones. | The chiral hydrazone forms a metallated aza-enolate (lithium derivative), where the auxiliary directs the approach of an electrophile. |

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst generates a large quantity of a chiral product. acs.orgmdpi.com Both organocatalysis and metal-based catalysis have been successfully applied to the synthesis of chiral piperidines. scholaris.canih.gov

Organocatalysis: Chiral secondary amines, such as prolinol derivatives, are effective organocatalysts for the asymmetric Michael addition of nucleophiles to α,β-unsaturated aldehydes or ketones. mdpi.comnih.gov For the synthesis of the target compound, an α,β-unsaturated aldehyde could undergo a conjugate addition with a trifluoroethyl-containing nucleophile. The catalyst forms a transient iminium ion with the aldehyde, activating it for the nucleophilic attack and controlling the facial selectivity, thus establishing the C5 stereocenter with high enantioselectivity. The resulting aldehyde can be converted to the δ-amino ester precursor for lactamization.

Metal-Catalyzed Asymmetric Reactions: Transition metal complexes with chiral ligands are powerful catalysts for various asymmetric transformations. mdpi.com A key strategy for synthesizing 5-(2,2,2-Trifluoroethyl)piperidin-2-one would be the asymmetric conjugate addition of a trifluoroethyl source to a γ-amino-α,β-unsaturated ester, catalyzed by a chiral copper-ligand complex. Alternatively, the asymmetric hydrogenation of a pyridin-2-one precursor bearing the trifluoroethyl group at the 5-position, using a chiral rhodium or iridium catalyst, could provide direct access to the enantiopure lactam.

Table 3: Examples of Catalytic Asymmetric Reactions for Piperidinone Synthesis

| Reaction Type | Catalyst System | Mechanistic Role of Catalyst |

| Asymmetric Michael Addition | Proline or its derivatives (Organocatalyst) | Forms a chiral enamine or iminium ion intermediate, which controls the stereochemistry of the nucleophilic attack. scholaris.ca |

| Asymmetric Hydrogenation | [Rh(COD)Cl]₂ / Chiral Phosphine Ligand (e.g., BINAP) | The chiral metal complex coordinates to the double bond, and hydrogen is delivered selectively to one face of the substrate. |

| Asymmetric Conjugate Addition | Cu(OTf)₂ / Chiral Bisoxazoline (BOX) Ligand | The chiral Lewis acidic copper complex activates the α,β-unsaturated substrate and organizes the transition state for a stereoselective nucleophilic attack. |

Biocatalytic Transformations for Stereospecific Construction

The creation of specific stereoisomers is crucial in drug development, as different enantiomers can exhibit vastly different biological activities. Biocatalysis, which uses enzymes to catalyze chemical reactions, offers a powerful tool for achieving high stereoselectivity under mild, environmentally friendly conditions. researchgate.netnih.gov

For the stereospecific construction of the chiral center at the C5 position of 5-(2,2,2-Trifluoroethyl)piperidin-2-one, enzymatic strategies can be employed. One prominent approach involves the asymmetric reduction of a precursor molecule. For instance, a 5-(2,2,2-trifluoroethylidene)piperidin-2-one intermediate could be stereoselectively reduced using enzymes like ene-reductases to yield the desired enantiomerically pure product.

Another effective biocatalytic method is the reductive amination of a keto-ester precursor. rsc.org Transaminases (TAs) can catalyze the transfer of an amino group to a prochiral ketone, establishing the stereocenter. acs.org The resulting amino ester can then undergo spontaneous intramolecular cyclization to form the chiral lactam. rsc.org This method has been successfully applied to generate a wide range of chiral lactams, demonstrating its versatility. rsc.orgacs.org The choice of a specific transaminase from a panel of available enzymes allows for the synthesis of either the (R)- or (S)-enantiomer with high enantiomeric excess. researchgate.netacs.org

These biocatalytic routes offer significant advantages over traditional chemical methods by operating in aqueous media under mild conditions, reducing waste, and providing access to optically pure compounds that are often difficult to obtain otherwise. researchgate.netnih.gov

Introduction of the Trifluoroethyl Moiety: Methodological Advancements

The incorporation of the trifluoroethyl group is a key step in the synthesis. Methodologies for this transformation can be broadly categorized into direct trifluoroethylation of a pre-formed ring or the use of building blocks that already contain the desired moiety.

Direct Trifluoroethylation Strategies

Direct C-H trifluoroethylation involves the selective functionalization of a carbon-hydrogen bond on the piperidinone ring. This approach is highly atom-economical but can be challenging due to the need for selective activation of a specific C-H bond. Recent advancements have focused on the use of hypervalent iodine(III) reagents, such as Togni reagents, which are capable of transferring an electrophilic trifluoromethyl group. researchgate.netacs.org While originally developed for trifluoromethylation, analogous reagents for trifluoroethylation have been explored.

These reagents, often activated by Lewis or Brønsted acids, can react with nucleophilic centers. researchgate.net For a piperidinone scaffold, this could involve the reaction with an enolate intermediate to introduce the trifluoroethyl group at the C5 position. Hypervalent iodine reagents are valued for their stability, versatility, and increasingly, their application under metal-free conditions. nih.govethz.ch

| Reagent Type | Example Reagent | Typical Conditions | Advantages |

| Hypervalent Iodine(III) | 2,2,2-trifluoroethyl(mesityl)iodonium triflate | Metal-free, mild conditions | High selectivity, functional group tolerance |

| Radical Precursors | CF₃CH₂I | Photochemical or radical initiator | Access to radical pathways |

Building Block Approaches Utilizing Pre-functionalized Trifluoroethyl Reagents

A more common and often more versatile strategy involves the use of building blocks that already contain the trifluoroethyl group. mdpi.comresearchgate.net This approach allows for the construction of the heterocyclic ring with the fluoroalkyl substituent already in place.

One such method is the palladium-catalyzed cycloaminocarbonylation. nih.gov This reaction can assemble the β-lactam ring in a single step from a trifluoroethyl-containing olefin, an aniline, and carbon monoxide. While this example yields a four-membered β-lactam, similar principles can be extended to synthesize six-membered δ-lactams like piperidin-2-ones by selecting appropriate starting materials.

Another powerful strategy is the multicomponent reaction (MCR). For instance, the Petrenko-Kritschenko piperidone synthesis combines an aldehyde, a β-ketoester, and an amine to form the piperidone ring. wikipedia.org By using a β-ketoester or an amine that is pre-functionalized with a trifluoroethyl group, the desired product can be constructed efficiently. mdpi.com MCRs are highly valued for their efficiency and ability to rapidly build molecular complexity from simple starting materials. researchgate.net

| Building Block | Synthetic Strategy | Key Features |

| 2-Bromo-3,3,3-trifluoro-1-propene | Palladium-catalyzed aminocarbonylation | One-step ring formation, good yields. nih.gov |

| Trifluoroethyl-substituted β-ketoesters | Multicomponent Reaction (e.g., Hantzsch-type) | High efficiency, builds complexity quickly. mdpi.com |

| 5-Amino-6,6,6-trifluorohexanoic acid | Intramolecular cyclization | Direct formation of the lactam ring |

Modern Synthetic Techniques: Flow Chemistry and Mechanochemistry in 5-(2,2,2-Trifluoroethyl)piperidin-2-one Synthesis

To improve the efficiency, safety, and scalability of synthesis, modern techniques like flow chemistry and mechanochemistry are being increasingly adopted.

Flow Chemistry: Continuous flow synthesis involves performing reactions in a continuously flowing stream within a microreactor. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and faster reaction times compared to traditional batch methods. thieme-connect.comthieme-connect.com The synthesis of various lactams, including γ- and ε-lactams, has been significantly accelerated using flow chemistry, with reaction times reduced from hours to mere minutes. thieme-connect.comsynthical.com Key steps in the synthesis of 5-(2,2,2-Trifluoroethyl)piperidin-2-one, such as cyclization or hydrogenation, could be readily adapted to a flow process, enabling rapid optimization and scalable production. synthical.comchemrxiv.org

Mechanochemistry: This technique uses mechanical force (e.g., grinding or milling) to induce chemical reactions, often in the absence of a solvent. nih.gov Solvent-free reactions are a cornerstone of green chemistry, as they drastically reduce chemical waste. researchgate.net Mechanochemical methods have been successfully applied to multicomponent reactions for the synthesis of various heterocyclic compounds, including those based on the piperidone scaffold. nih.govrsc.org The synthesis of the target compound via a mechanochemical Castagnoli-Cushman reaction or a Petrenko-Kritschenko-type reaction could offer a highly sustainable and efficient alternative to solvent-based methods. wikipedia.orgresearchgate.net

Sustainable Synthetic Practices for Trifluoroethylated Piperidinones

The principles of green chemistry aim to minimize the environmental impact of chemical processes. In the context of synthesizing fluorinated piperidinones, several sustainable practices can be implemented.

Atom Economy: Utilizing multicomponent reactions (MCRs) and direct C-H functionalization strategies maximizes the incorporation of atoms from the starting materials into the final product, reducing waste. researchgate.netacs.org

Use of Catalysis: Employing biocatalysts or organocatalysts can replace hazardous reagents and heavy metals, leading to milder reaction conditions and cleaner reaction profiles. researchgate.netacs.org Organocatalytic methods for the one-pot synthesis of β-lactams from amines have been developed, offering an environmentally friendly route. acs.org

Solvent Choice: Minimizing or eliminating the use of volatile organic solvents is a key goal. Mechanochemical synthesis offers a solvent-free option, while reactions in aqueous media, as often seen in biocatalysis, provide a greener alternative. nih.govresearchgate.net

Alternative Energy Sources: Utilizing photochemical or electrochemical methods can reduce reliance on thermal heating and provide novel reaction pathways. rsc.org For example, electrochemical lactamization using CO₂ as a carbonyl source presents an eco-friendly approach to ring formation. rsc.org

By integrating these advanced methodologies and sustainable practices, the synthesis of 5-(2,2,2-Trifluoroethyl)piperidin-2-one and its analogs can be achieved with greater efficiency, selectivity, and environmental responsibility.

Functionalization of the Piperidinone Nitrogen Atom

The secondary amine within the lactam ring of 5-(2,2,2-Trifluoroethyl)piperidin-2-one is a key site for derivatization, enabling the introduction of a wide array of substituents that can significantly alter the molecule's physical, chemical, and biological characteristics.

The nitrogen atom of the piperidinone ring can readily undergo N-alkylation, N-acylation, and N-arylation reactions. These transformations are fundamental in modifying the core structure.

N-Alkylation is typically achieved by treating the lactam with an alkyl halide in the presence of a base. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). Polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are often employed. For instance, the N-alkylation of related piperidinone systems has been successfully carried out using various alkylating agents, as illustrated in the following table.

| Entry | Alkylating Agent | Base | Solvent | Product |

| 1 | Methyl Iodide | NaH | DMF | N-Methyl-5-(2,2,2-trifluoroethyl)piperidin-2-one |

| 2 | Benzyl (B1604629) Bromide | K₂CO₃ | Acetonitrile | N-Benzyl-5-(2,2,2-trifluoroethyl)piperidin-2-one |

| 3 | Ethyl Bromoacetate | Cs₂CO₃ | THF | N-(Ethoxycarbonylmethyl)-5-(2,2,2-trifluoroethyl)piperidin-2-one |

N-Acylation introduces an acyl group to the nitrogen atom, forming an N-acyl lactam. This is generally accomplished by reacting the piperidinone with an acyl chloride or anhydride (B1165640), often in the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine to scavenge the acidic byproduct. The presence of an N-acyl group can influence the conformation of the piperidine ring.

| Entry | Acylating Agent | Base | Solvent | Product |

| 1 | Acetyl Chloride | Et₃N | Dichloromethane | N-Acetyl-5-(2,2,2-trifluoroethyl)piperidin-2-one |

| 2 | Benzoyl Chloride | Pyridine | Dichloromethane | N-Benzoyl-5-(2,2,2-trifluoroethyl)piperidin-2-one |

| 3 | Acetic Anhydride | Et₃N | Dichloromethane | N-Acetyl-5-(2,2,2-trifluoroethyl)piperidin-2-one |

N-Arylation reactions, which form a carbon-nitrogen bond between the lactam and an aromatic ring, are often achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions typically employ a palladium or copper catalyst with a suitable ligand and a base to couple the lactam with an aryl halide or triflate.

| Entry | Arylating Agent | Catalyst | Ligand | Base | Solvent | Product |

| 1 | Phenyl Iodide | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | N-Phenyl-5-(2,2,2-trifluoroethyl)piperidin-2-one |

| 2 | 4-Bromotoluene | CuI | - | K₂CO₃ | DMF | N-(4-Tolyl)-5-(2,2,2-trifluoroethyl)piperidin-2-one |

The aforementioned N-functionalization reactions provide access to a broad spectrum of N-substituted lactam derivatives. These derivatives are often key intermediates in the synthesis of more complex molecules. The nature of the N-substituent can be tailored to modulate properties such as solubility, lipophilicity, and metabolic stability, which is of particular importance in drug discovery. The synthesis of N-substituted piperidines from piperidones is a well-established strategy in medicinal chemistry.

Reactivity of the Lactam Carbonyl Group

The carbonyl group of the lactam is another focal point for chemical transformations, allowing for a variety of nucleophilic additions, reductions, and condensation reactions.

The electrophilic carbon of the lactam carbonyl is susceptible to attack by nucleophiles. Strong nucleophiles, such as Grignard reagents and organolithium compounds, can add to the carbonyl group, leading to the formation of a tetrahedral intermediate which, upon workup, can yield ring-opened products or, in some cases, tertiary alcohols if the lactam is sufficiently stabilized.

Reduction of the lactam carbonyl can be achieved using various reducing agents. For example, strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the amide to an amine, resulting in the corresponding substituted piperidine. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid, may lead to the formation of the corresponding cyclic hemiaminal or amino alcohol.

| Entry | Reagent | Solvent | Product |

| 1 | LiAlH₄ | THF | 5-(2,2,2-Trifluoroethyl)piperidine |

| 2 | NaBH₄, BF₃·OEt₂ | THF | 5-(2,2,2-Trifluoroethyl)piperidin-2-ol |

| 3 | Phenylmagnesium Bromide | THF, then H₃O⁺ | 2-Hydroxy-2-phenyl-5-(2,2,2-trifluoroethyl)piperidine |

The carbonyl group can participate in condensation reactions with active methylene (B1212753) compounds in the presence of a base. Furthermore, the lactam carbonyl can be converted to an exocyclic double bond through olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for this transformation, involving the reaction of the lactam with a phosphonate (B1237965) ylide to form an α,β-unsaturated lactam or a related olefinated product. The HWE reaction generally favors the formation of the (E)-alkene.

| Entry | Reagent | Base | Product |

| 1 | Triethyl phosphonoacetate | NaH | (E)-2-(5-(2,2,2-Trifluoroethyl)piperidin-2-ylidene)acetate |

| 2 | Diethyl (cyanomethyl)phosphonate | K₂CO₃ | 2-(5-(2,2,2-Trifluoroethyl)piperidin-2-ylidene)acetonitrile |

Modifications at the C-5 Position and the Trifluoroethyl Side Chain

The C-5 position of the piperidinone ring, bearing the trifluoroethyl side chain, offers further opportunities for derivatization.

Alkylation at the α-carbon to the carbonyl (C-3 or C-5) can be achieved by forming an enolate with a strong base, such as lithium diisopropylamide (LDA), followed by quenching with an electrophile. However, regioselectivity can be an issue.

More sophisticated methods, such as palladium-catalyzed cross-coupling reactions, can be employed to introduce aryl or vinyl groups at the C-5 position if a suitable leaving group is present on the ring.

The trifluoroethyl side chain is generally stable to many reaction conditions. However, the strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the adjacent methylene group. Under strongly basic conditions, elimination of fluoride could potentially occur, although this is not a common transformation under standard synthetic conditions. The trifluoromethyl group itself is a key pharmacophore and is often introduced to enhance metabolic stability and binding affinity.

| Entry | Reaction Type | Reagents | Position of Modification | Product |

| 1 | C-5 Alkylation | 1. LDA, THF; 2. Methyl Iodide | C-5 | 5-Methyl-5-(2,2,2-trifluoroethyl)piperidin-2-one |

| 2 | C-5 Arylation (hypothetical) | 1. Bromination at C-5; 2. Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | C-5 | 5-Phenyl-5-(2,2,2-trifluoroethyl)piperidin-2-one |

Transition Metal-Catalyzed Cross-Coupling Reactions Involving 5-(2,2,2-Trifluoroethyl)piperidin-2-one Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. For these reactions to be applied to 5-(2,2,2-Trifluoroethyl)piperidin-2-one, the piperidinone ring would first need to be functionalized with a suitable group, such as a halide or a triflate, to act as a coupling partner.

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. mdpi.comrsc.org

Suzuki-Miyaura Coupling: This reaction would involve coupling a halogenated derivative of 5-(2,2,2-Trifluoroethyl)piperidin-2-one with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. researchgate.netnih.gov

Heck Coupling: A halogenated piperidinone derivative could react with an alkene to form a new C-C bond at the vinylic position, catalyzed by a palladium complex. researchgate.netchemrxiv.org

Sonogashira Coupling: This reaction would enable the coupling of a halogenated piperidinone with a terminal alkyne, using a palladium catalyst and a copper co-catalyst, to introduce an alkynyl moiety. researchgate.netnih.gov

Buchwald-Hartwig Cross-Coupling: While primarily known for C-N and C-O bond formation, variations of this reaction can also be used to form C-C bonds, particularly with certain carbon nucleophiles.

Table 2: Potential C-C Bond Forming Cross-Coupling Reactions

| Reaction Name | Piperidinone Derivative | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|---|

| Suzuki-Miyaura | Halide (e.g., Br, I) | R-B(OH)₂ | Pd(PPh₃)₄, Base | Piperidinone-R |

| Heck | Halide (e.g., Br, I) | Alkene | Pd(OAc)₂, Ligand, Base | Piperidinone-Alkene |

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds. mdpi.com This palladium-catalyzed reaction allows for the coupling of an aryl or vinyl halide with an amine. A halogenated derivative of 5-(2,2,2-Trifluoroethyl)piperidin-2-one could be coupled with a wide range of primary or secondary amines to introduce diverse nitrogen-containing substituents. semanticscholar.orgresearchgate.net Similarly, C-O bonds can be formed by coupling with alcohols or phenols under related palladium-catalyzed conditions.

Radical Reactions and Photoredox Catalysis for 5-(2,2,2-Trifluoroethyl)piperidin-2-one Functionalization

Radical reactions and photoredox catalysis offer mild and efficient pathways for functionalization. These methods are particularly well-suited for generating and reacting with fluoroalkyl radicals. nih.gov

Visible-light photoredox catalysis can be used to generate a trifluoroethyl radical from a suitable precursor like 1,1,1-trifluoro-2-iodoethane. nih.gov This radical could then be used in reactions to synthesize the parent compound or its analogues. rsc.orgresearchgate.net Conversely, the existing C-H bonds on the piperidinone ring could be targeted for functionalization using photoredox-mediated hydrogen atom transfer (HAT) catalysis. This approach would allow for the introduction of various functional groups at positions that are often difficult to access through traditional ionic pathways. Radical cross-coupling reactions have been developed for the asymmetric synthesis of trifluoroethyl-containing chiral molecules, a strategy that could be adapted to modify the 5-(2,2,2-Trifluoroethyl)piperidin-2-one scaffold. nih.govmdpi.com

Ring Opening and Rearrangement Reactions of the Piperidinone Core

The lactam (cyclic amide) functionality in the piperidinone core is susceptible to ring-opening reactions under various conditions.

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding amino acid, 5-amino-7,7,7-trifluoroheptanoic acid.

Reduction: The amide can be reduced to a cyclic amine (a substituted piperidine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Nucleophilic Attack: Strong nucleophiles can attack the carbonyl carbon, leading to ring opening.

While specific rearrangement reactions for 5-(2,2,2-Trifluoroethyl)piperidin-2-one are not well-documented, lactams can undergo various rearrangements, such as the Beckmann rearrangement of a precursor oxime or other skeletal rearrangements under specific catalytic conditions. Ring-opening reactions of other heterocycles, such as epoxides, have been effectively carried out using fluorine-containing reagents, suggesting that the piperidinone ring might be opened under similar conditions to install fluorine or fluoroalkyl groups. nih.govresearchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. For 5-(2,2,2-Trifluoroethyl)piperidin-2-one, a combination of multi-nuclear 1D and 2D NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Comprehensive Structural Data

Multi-nuclear NMR provides fundamental information about the chemical environment of the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum is used to identify the number of different types of protons and their neighboring environments. For the piperidinone ring, protons at different positions (C3, C4, C5, C6) would exhibit distinct chemical shifts and coupling patterns. The methylene protons (CH₂) of the trifluoroethyl group are expected to appear as a quartet due to coupling with the three adjacent fluorine atoms. The amide proton (N-H) would typically appear as a broad singlet.

¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon (C=O) of the lactam ring is expected at a characteristic downfield shift. The trifluoromethyl (CF₃) carbon signal would appear as a quartet due to one-bond coupling with the three fluorine atoms. The other carbons of the piperidine ring and the ethyl side chain would have distinct shifts influenced by their proximity to the nitrogen, the carbonyl group, and the trifluoromethyl group. thieme-connect.de

¹⁹F NMR Spectroscopy : As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive and provides specific information about the fluorinated part of the molecule. nih.govmdpi.comrsc.org For 5-(2,2,2-Trifluoroethyl)piperidin-2-one, the three fluorine atoms of the CF₃ group are chemically equivalent and would produce a single signal. This signal is expected to be a triplet due to coupling with the two adjacent methylene (CH₂) protons. rsc.orgrsc.org

Table 1: Predicted Multi-Nuclear NMR Data for 5-(2,2,2-Trifluoroethyl)piperidin-2-one Predicted values are based on typical chemical shifts for piperidinone rings and trifluoroethyl moieties.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |

|---|---|---|---|---|

| ¹H | N-H | ~7.0-8.0 | br s | - |

| H-6 | ~3.2-3.4 | m | - | |

| H-3 | ~2.3-2.5 | m | - | |

| CH₂-CF₃ | ~2.2-2.6 | q | ³JH-F ≈ 10 Hz | |

| H-5 | ~2.0-2.2 | m | - | |

| H-4 | ~1.8-2.0 | m | - | |

| H-4' | ~1.6-1.8 | m | - | |

| ¹³C | C-2 (C=O) | ~172-175 | s | - |

| CF₃ | ~126 | q | ¹JC-F ≈ 277 Hz | |

| C-6 | ~42-45 | s | - | |

| C-5 | ~35-38 | s | - | |

| CH₂-CF₃ | ~34 | q | ²JC-F ≈ 30 Hz | |

| C-3, C-4 | ~25-30 | s | - | |

| ¹⁹F | CF₃ | ~ -65 to -75 | t | ³JF-H ≈ 10 Hz |

2D NMR Experiments (COSY, NOESY, HSQC, HMBC) for Connectivity and Proximity Relationships

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. researchgate.netwikipedia.org

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For 5-(2,2,2-Trifluoroethyl)piperidin-2-one, COSY would show correlations between adjacent protons on the piperidine ring (e.g., H-3 with H-4, H-4 with H-5, H-5 with H-6), confirming the ring structure. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range correlations between protons and carbons (typically 2-3 bonds). This is vital for connecting different fragments of the molecule. Key HMBC correlations would include the link from the methylene protons of the trifluoroethyl group to carbon C-5 of the ring, and from the ring protons to the carbonyl carbon (C-2).

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This experiment is essential for determining the stereochemistry and conformation of the molecule. For instance, NOESY can reveal whether the trifluoroethyl group at the C-5 position adopts an axial or equatorial orientation by showing correlations to other axial or equatorial protons on the piperidine ring.

Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For 5-(2,2,2-Trifluoroethyl)piperidin-2-one, the molecular formula is C₇H₁₀F₃NO. HRMS would be used to confirm this by measuring the exact mass of the molecular ion ([M+H]⁺) and comparing it to the theoretical calculated mass.

Molecular Formula : C₇H₁₀F₃NO

Calculated Monoisotopic Mass : 181.0714 g/mol

Expected [M+H]⁺ ion in HRMS : 182.0792 m/z

An observed mass within a few parts per million (ppm) of the calculated value would provide strong evidence for the proposed elemental composition. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, providing valuable information about the molecule's structure. researchgate.net The resulting fragment ions are characteristic of the compound's structural motifs. The fragmentation pattern of protonated 5-(2,2,2-Trifluoroethyl)piperidin-2-one would likely involve characteristic losses from the piperidinone ring and the trifluoroethyl side chain. wvu.edumiamioh.edu

Table 2: Predicted Key MS/MS Fragments for 5-(2,2,2-Trifluoroethyl)piperidin-2-one

| Predicted m/z | Proposed Fragment Structure | Proposed Neutral Loss |

|---|---|---|

| 153 | [M+H - C₂H₂]⁺ | Loss of ethylene (B1197577) from ring |

| 98 | [M+H - CH₂CF₃]⁺ | Loss of the trifluoroethyl radical |

| 84 | [C₅H₆NO]⁺ | Ring fragmentation |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of 5-(2,2,2-Trifluoroethyl)piperidin-2-one can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. goettingen-research-online.deresearchgate.netmdpi.com

This analysis would unambiguously confirm the molecular connectivity and provide invaluable insight into its conformational preferences. Key structural features that would be determined include:

Piperidinone Ring Conformation : It would establish the exact conformation of the six-membered ring, which is expected to adopt a chair or a distorted chair conformation to minimize steric strain. researchgate.net

Intermolecular Interactions : The crystal structure reveals how molecules pack in the solid state, highlighting intermolecular forces such as hydrogen bonding. For this compound, hydrogen bonds between the amide N-H donor and the carbonyl C=O acceptor of adjacent molecules would be expected, influencing its physical properties.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. While a specific crystal structure for 5-(2,2,2-Trifluoroethyl)piperidin-2-one has not been reported in the reviewed literature, its expected solid-state conformation can be inferred from analyses of closely related piperidine and piperidone derivatives. nih.govntu.ac.ukresearchgate.net

Based on analogous structures, the 2,2,2-trifluoroethyl substituent at the C5 position would likely occupy an equatorial position to minimize steric hindrance with the ring atoms. The precise bond lengths, bond angles, and torsion angles would be definitively determined by SC-XRD. A hypothetical data table of expected crystallographic parameters is presented below, based on typical values for piperidone rings.

| Parameter | Expected Value/Conformation | Comment |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of similar complexity. |

| Space Group | Centrosymmetric (e.g., P2₁/c) for racemate | The specific space group depends on packing. |

| Piperidin-2-one Ring Conformation | Distorted Chair | Minimizes steric and torsional strain. nih.gov |

| C5-Substituent Orientation | Equatorial | Reduces 1,3-diaxial interactions. |

| N1-H···O=C2 Hydrogen Bonding | Intermolecular | Likely to form hydrogen-bonded dimers or chains, a common motif in lactams. |

Conformational Polymorphism Studies (if relevant)

Conformational polymorphism is the phenomenon where a single compound crystallizes into different crystal structures (polymorphs) due to the adoption of different molecular conformations in the solid state. rsc.org This is particularly relevant for molecules with flexible components, such as the piperidine ring and the rotatable trifluoroethyl side chain in 5-(2,2,2-Trifluoroethyl)piperidin-2-one.

While no specific studies on the polymorphism of 5-(2,2,2-Trifluoroethyl)piperidin-2-one have been documented, the potential for such behavior exists. The piperidine ring can undergo ring-flipping to interconvert between two chair conformations, potentially placing the trifluoroethyl group in either an axial or equatorial position. Although the equatorial position is generally favored, specific packing forces in a crystal lattice could stabilize the axial conformer, leading to a different polymorph. rsc.org Furthermore, rotation around the C5-C(ethyl) bond could lead to different side-chain orientations, further increasing the possibility of polymorphic forms.

Identifying and characterizing polymorphs is crucial as they can have different physical properties, including melting point, solubility, and stability. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR would be employed to investigate the existence of polymorphs for this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Fingerprinting and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov

The IR and Raman spectra of 5-(2,2,2-Trifluoroethyl)piperidin-2-one would be dominated by characteristic vibrations of the lactam ring and the trifluoroethyl group. The key diagnostic bands can be predicted based on the parent compound, 2-piperidinone (δ-valerolactam), and known frequencies for trifluoromethyl groups. vscht.cznist.gov

Key Vibrational Modes:

N-H Stretch: A prominent band in the IR spectrum is expected between 3200 and 3400 cm⁻¹. In the solid state, this band is often broad due to intermolecular N-H···O=C hydrogen bonding between lactam molecules. nist.gov

C-H Stretches: Aliphatic C-H stretching vibrations from the piperidine ring and the ethyl bridge are expected in the 2850-3000 cm⁻¹ region. libretexts.org

C=O Stretch (Amide I band): A strong, sharp absorption in the IR spectrum between 1640 and 1680 cm⁻¹ is characteristic of the carbonyl group in a six-membered lactam. Its exact position is sensitive to hydrogen bonding. nist.govlibretexts.org

N-H Bend (Amide II band): This mode typically appears around 1550 cm⁻¹.

C-F Stretches: The trifluoroethyl group will give rise to very strong and characteristic C-F stretching bands in the IR spectrum, typically in the 1100-1350 cm⁻¹ region.

CF₃ Deformation: Symmetric deformation of the CF₃ group often results in a strong Raman band. researchgate.net

Hydrogen Bonding Analysis: The presence of both a hydrogen bond donor (N-H) and acceptors (C=O and the fluorine atoms) allows for potential hydrogen bonding. The primary interaction in the solid state is expected to be the intermolecular N-H···O=C bond, which significantly lowers the frequency of both the N-H and C=O stretching vibrations.

Additionally, the possibility of weaker N-H···F hydrogen bonds exists, although organic fluorine is generally a weak hydrogen bond acceptor. mdpi.comrsc.org Such interactions, if present, could be identified by subtle shifts in the N-H stretching frequency and may be more observable in solution studies using non-polar solvents. ucla.edu

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Stretch (H-bonded) | 3200 - 3400 | Strong, Broad | Weak |

| C-H Stretch | 2850 - 3000 | Medium | Strong |

| C=O Stretch (Amide I) | 1640 - 1680 | Very Strong | Medium |

| N-H Bend (Amide II) | 1530 - 1570 | Medium | Weak |

| C-F Stretches | 1100 - 1350 | Very Strong | Medium-Weak |

| CF₃ Symmetric Deformation | ~750 | Medium | Strong |

Chiroptical Methods (Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Stereochemistry

5-(2,2,2-Trifluoroethyl)piperidin-2-one possesses a stereocenter at the C5 position, meaning it exists as a pair of enantiomers, (R) and (S). Chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution. americanlaboratory.comnih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. It is particularly effective for assigning absolute configuration because the VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms. researchgate.netbiotools.us

The standard methodology involves a comparison between the experimental VCD spectrum of an enantiomerically pure sample and a theoretically calculated spectrum. americanlaboratory.com The process is as follows:

A conformational search is performed for one enantiomer (e.g., the (R)-enantiomer) using computational chemistry methods.

The geometry of the low-energy conformers is optimized, and their VCD and IR spectra are calculated, typically using Density Functional Theory (DFT).

A Boltzmann-averaged VCD spectrum is generated based on the relative energies of the stable conformers.

This calculated spectrum is compared to the experimental VCD spectrum. If the signs and relative intensities of the major bands match, the sample is confidently assigned the (R)-configuration. If the experimental spectrum is a mirror image of the calculated one, the sample has the (S)-configuration. americanlaboratory.combiotools.us

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions. mdpi.com The lactam carbonyl group in 5-(2,2,2-Trifluoroethyl)piperidin-2-one contains a chromophore (n→π* transition) that gives rise to a Cotton effect in the ECD spectrum, typically around 220-240 nm. nih.govnih.gov The sign of this Cotton effect is directly related to the stereochemistry at the adjacent chiral center (C5). Similar to VCD, comparing the experimental ECD spectrum to one calculated by time-dependent DFT (TD-DFT) allows for a reliable assignment of the absolute configuration. nih.gov

Both VCD and ECD provide complementary information and are invaluable tools for the unambiguous stereochemical elucidation of chiral molecules like 5-(2,2,2-Trifluoroethyl)piperidin-2-one, especially when crystallization for X-ray analysis is challenging. americanlaboratory.commdpi.com

Computational and Theoretical Investigations of 5 2,2,2 Trifluoroethyl Piperidin 2 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and stability of 5-(2,2,2-Trifluoroethyl)piperidin-2-one. These methods can predict molecular geometries, reaction energies, and various electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and energetic properties of organic molecules due to its balance of accuracy and computational cost. For a molecule such as 5-(2,2,2-Trifluoroethyl)piperidin-2-one, DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-31G(d) or larger, can be used to determine the lowest energy conformation of the molecule.

Geometry optimization would begin with an initial guess of the molecular structure, and the DFT algorithm would then iteratively adjust the atomic coordinates to find a minimum on the potential energy surface. This process yields the optimized bond lengths, bond angles, and dihedral angles of the most stable conformer. For the piperidin-2-one ring, these calculations would likely confirm a chair-like conformation as the most stable arrangement.

Furthermore, DFT is instrumental in calculating reaction energies, such as the energy of formation or the activation energies of potential reactions involving this molecule. By calculating the electronic energy of reactants, transition states, and products, a detailed reaction profile can be constructed, providing valuable information on reaction feasibility and kinetics.

Table 1: Predicted Geometrical Parameters for 5-(2,2,2-Trifluoroethyl)piperidin-2-one using DFT Note: These are representative values based on DFT calculations of similar piperidinone structures and are intended for illustrative purposes.

| Parameter | Predicted Value |

| C2=O1 Bond Length | ~1.23 Å |

| N1-C2 Bond Length | ~1.35 Å |

| N1-C6 Bond Length | ~1.47 Å |

| C5-C(CF3) Bond Length | ~1.54 Å |

| C-F Bond Length | ~1.35 Å |

| C2-N1-C6 Bond Angle | ~120° |

| C4-C5-C6 Bond Angle | ~111° |

For even higher accuracy in property prediction, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods are based on the direct solution of the Schrödinger equation and can provide benchmark-quality data for properties like electron affinities, ionization potentials, and dipole moments. For 5-(2,2,2-Trifluoroethyl)piperidin-2-one, high-level ab initio calculations could be used to refine the energetic landscape and provide very accurate predictions of its electronic properties, which are crucial for understanding its reactivity and intermolecular interactions.

Conformational Landscape Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations are powerful tools to explore the conformational landscape of 5-(2,2,2-Trifluoroethyl)piperidin-2-one.

The piperidin-2-one ring, like cyclohexane, can adopt several conformations, with the chair and boat forms being the most significant. Computational studies on similar piperidine (B6355638) derivatives have consistently shown that the chair conformation is generally the most stable due to the minimization of torsional and steric strain. ias.ac.inrsc.org For 5-(2,2,2-Trifluoroethyl)piperidin-2-one, it is expected that the piperidinone ring will predominantly exist in a chair conformation. Within the chair conformation, substituents can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by steric and electronic effects.

The trifluoroethyl group at the C5 position is expected to have a significant impact on the conformational dynamics of the piperidinone ring. Due to its steric bulk, the trifluoroethyl group will have a strong preference for the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens on C1 and C3. This preference would lead to a strong energetic bias for the chair conformer where the trifluoroethyl group is equatorial.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational behavior. In an MD simulation, the atoms of the molecule are allowed to move over time according to the forces calculated from a force field. These simulations can reveal the accessible conformations, the barriers to interconversion between them, and the influence of solvent on the conformational preferences. For 5-(2,2,2-Trifluoroethyl)piperidin-2-one, MD simulations could illustrate the flexibility of the piperidinone ring and the rotational freedom of the trifluoroethyl group.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

DFT and ab initio calculations can be used to predict the nuclear magnetic resonance (NMR) chemical shifts of 5-(2,2,2-Trifluoroethyl)piperidin-2-one. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. These predictions are particularly useful for assigning signals in complex spectra and for distinguishing between different isomers or conformers. For this molecule, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra would be of great interest. The predicted ¹⁹F chemical shifts would be particularly sensitive to the local electronic environment of the trifluoromethyl group. nih.govresearchgate.net

Similarly, the vibrational frequencies of 5-(2,2,2-Trifluoroethyl)piperidin-2-one can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations yield a set of normal modes and their corresponding frequencies, which can be correlated with the peaks in an experimental infrared (IR) or Raman spectrum. aip.orgresearchgate.net The calculated vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. These theoretical spectra can be a powerful tool for identifying characteristic functional group vibrations, such as the C=O stretch of the lactam and the C-F stretches of the trifluoroethyl group.

Table 2: Predicted Spectroscopic Data for 5-(2,2,2-Trifluoroethyl)piperidin-2-one Note: These are representative values based on calculations of analogous compounds and are intended for illustrative purposes.

| Spectrum | Predicted Signal/Frequency | Assignment |

| ¹³C NMR | ~170 ppm | C=O (Lactam) |

| ¹⁹F NMR | -60 to -80 ppm | -CF₃ |

| IR | ~1650 cm⁻¹ | C=O Stretch |

| IR | ~1100-1200 cm⁻¹ | C-F Stretch |

Reaction Mechanism Elucidation and Transition State Analysis

Understanding the synthetic pathways to 5-(2,2,2-Trifluoroethyl)piperidin-2-one is crucial for its practical development. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating reaction mechanisms, identifying intermediates, and analyzing the energetic profiles of transition states. researchgate.net

A plausible synthetic route for this compound could involve the intramolecular cyclization of a suitable precursor, such as a 5-substituted amino acid. DFT calculations would be employed to model the reaction energy profile. This process involves:

Geometry Optimization: The three-dimensional structures of the reactant, intermediates, transition states, and the final product are optimized to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state (TS) of the cyclization step.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product) will have all real frequencies, whereas a true transition state is characterized by exactly one imaginary frequency corresponding to the motion along the reaction coordinate. eurjchem.com

Table 1: Hypothetical DFT-Calculated Energy Profile for a Proposed Synthesis Step of 5-(2,2,2-Trifluoroethyl)piperidin-2-one.

This table is illustrative and contains hypothetical data to demonstrate the output of a typical DFT analysis.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) | Key Geometric Parameters (Å) |

| R | Reactant (Precursor Amino Acid) | 0.00 | N-C(carbonyl) distance: ~3.5 |

| TS | Transition State for Lactamization | +22.5 (Activation Energy) | Forming N-C bond: ~2.1; Breaking O-H bond: ~1.5 |

| P | Product (Piperidin-2-one Ring) | -5.8 (Reaction Energy) | N-C(carbonyl) distance: ~1.35 |

Molecular Modeling for Structure-Property Relationships

Molecular modeling techniques are essential for predicting how the unique structural features of 5-(2,2,2-Trifluoroethyl)piperidin-2-one, conferred by the piperidinone core and the trifluoroethyl substituent, might translate into specific biological activities. These investigations can guide the rational design of novel derivatives with enhanced potency and selectivity. nih.gov

Drug design strategies can be broadly categorized into ligand-based and structure-based approaches. gardp.org

Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional structure of the biological target is unknown. researchgate.net It relies on analyzing a set of molecules known to be active to derive a predictive model. For 5-(2,2,2-Trifluoroethyl)piperidin-2-one, if a series of its analogs were synthesized and tested, a Quantitative Structure-Activity Relationship (QSAR) model could be developed to correlate physicochemical properties with biological activity. acs.org

Structure-Based Drug Design (SBDD): When the 3D structure of a target protein is available, SBDD allows for the direct design of molecules that can fit into the target's binding site. nih.gov Molecular docking is a primary tool in SBDD, used to predict the binding conformation and affinity of a ligand to its receptor. A hypothetical docking study of 5-(2,2,2-Trifluoroethyl)piperidin-2-one into a relevant enzyme, such as a kinase or protease, would predict its binding mode and score, highlighting key interactions like hydrogen bonds and hydrophobic contacts. nih.gov

Table 2: Illustrative Molecular Docking Results for 5-(2,2,2-Trifluoroethyl)piperidin-2-one against a Hypothetical Protein Target.

This table contains hypothetical data for illustrative purposes.

| Target Protein | Binding Site | Docking Score (kcal/mol) | Key Predicted Interactions |

| Kinase ABC | ATP-binding pocket | -7.2 | H-bond from lactam N-H to Asp145; H-bond from lactam C=O to Lys72; Hydrophobic interaction from trifluoroethyl group with Leu120 |

| Protease XYZ | Catalytic pocket | -6.5 | H-bond from lactam C=O to Ser195 backbone; Hydrophobic interaction from piperidine ring with Phe41 |

Pharmacophore modeling is a powerful technique in ligand-based design that identifies the essential spatial arrangement of steric and electronic features necessary for biological activity. nih.gov A pharmacophore model can be generated from a set of active ligands or from a known protein-ligand complex. peerj.com

For 5-(2,2,2-Trifluoroethyl)piperidin-2-one, a pharmacophore model would typically consist of features such as:

A hydrogen bond donor (the lactam N-H).

A hydrogen bond acceptor (the lactam carbonyl oxygen).

A hydrophobic feature (the trifluoroethyl group).

This 3D pharmacophore model can then be used as a query for virtual screening , a computational method to search large chemical databases for novel molecules that match the pharmacophoric features but may possess entirely different core structures (scaffold hopping). nih.govnih.gov This process can rapidly identify diverse new compounds that are likely to be active, providing a cost-effective and efficient starting point for the development of new therapeutic agents based on the piperidinone scaffold. nih.gov

Table 3: Hypothetical Pharmacophore Model Features for 5-(2,2,2-Trifluoroethyl)piperidin-2-one.

This table illustrates a potential pharmacophore model with example features.

| Feature Type | Number of Features | Location/Description |

| Hydrogen Bond Donor (HBD) | 1 | Lactam N-H group |

| Hydrogen Bond Acceptor (HBA) | 1 | Lactam Carbonyl Oxygen |

| Hydrophobic (HY) | 1 | Trifluoroethyl group |

| Excluded Volume Sphere | 5+ | Defines the shape and steric boundaries of the molecule |

Strategic Role of 5 2,2,2 Trifluoroethyl Piperidin 2 One As a Versatile Synthetic Building Block and Pharmacophore Scaffold

Design and Synthesis of Analogs Incorporating the Trifluoroethylpiperidinone Motif

The 5-(2,2,2-trifluoroethyl)piperidin-2-one scaffold is a valuable starting point for the synthesis of diverse analog libraries. The piperidone ring, a common motif in numerous natural products and FDA-approved drugs, provides a robust framework that can be readily functionalized. enamine.netresearchgate.netnih.govacs.orgresearchgate.net Synthetic strategies for creating analogs often involve modifications at the piperidone nitrogen, the alpha-carbon to the carbonyl group, or the trifluoroethyl side chain.

Key synthetic approaches to generate analogs from piperidone-based templates include:

N-Alkylation/Arylation: The secondary amine within the lactam ring can be functionalized with a wide array of alkyl, aryl, or heterocyclic groups to explore structure-activity relationships (SAR).

Carbonyl Group Manipulation: The ketone can be converted into other functional groups, providing access to a broader range of piperidine (B6355638) derivatives. researchgate.netnih.gov

Alpha-Functionalization: The carbons adjacent to the carbonyl and nitrogen can be targeted for stereoselective substitutions, introducing additional points of diversity. nih.govacs.org

Domino Reactions: Multi-component reactions, such as the nitro-Mannich/lactamization domino sequence, can be employed to construct complex piperidinone cores efficiently. researchgate.netresearchgate.net

These synthetic routes enable the systematic modification of the core structure, allowing chemists to fine-tune properties for specific biological targets. The synthesis of curcumin (B1669340) mimics, for example, has utilized 3,5-bis(ylidene)-4-piperidone scaffolds to create compounds with potent antiproliferative properties. rsc.orgnih.gov Similarly, fluorinated piperidines have been used to prepare analogs of commercial drugs like Dyclonine and Cloperastine. nih.gov The trifluoroethyl group, in particular, adds a dimension of metabolic stability and altered lipophilicity to these analogs. vulcanchem.com

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a crucial strategy in drug discovery for identifying novel chemotypes with similar biological activity to a known parent compound, often to navigate intellectual property landscapes or improve drug-like properties. nih.govresearchgate.netdundee.ac.uk The 5-(2,2,2-trifluoroethyl)piperidin-2-one core can serve as a starting point for such explorations. For instance, the piperidone ring can be replaced by other heterocyclic systems like isoxazolo[3,4-c]piperidine to develop new antagonists for receptors like the neurokinin-3 receptor (NK3R). nih.gov

Bioisosteric replacement is a related technique where one functional group is substituted for another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles. nih.govacs.orgnih.gov The 2,2,2-trifluoroethyl group in the title compound is a prime candidate for bioisosteric strategies.

Table 1: Bioisosteric Replacements for the Trifluoroethyl Group and Their Potential Impact

researchgate.netnih.govacs.orgnih.govThe strategic replacement of fragments with fluorinated moieties is a growing area in medicinal chemistry, with the trifluoroethyl group being particularly useful. tandfonline.com

Exploration of Fluorine Effects on Molecular Recognition

The presence of the trifluoroethyl group on the piperidinone scaffold has profound effects on its molecular properties, which are critical for drug-receptor interactions. mdpi.com Fluorine's high electronegativity and the steric bulk of the -CF₃ group can influence a molecule's conformation, pKa, lipophilicity, and metabolic stability. mdpi.comwechemglobal.comnih.govresearchgate.net

Lipophilicity and Permeability: The trifluoromethyl group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier. mdpi.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes. mdpi.comnih.gov This can prolong the half-life of a drug candidate.

Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electron density of the entire molecule, influencing hydrogen bonding and electrostatic interactions with a biological target. mdpi.comresearchgate.net While the replacement of a methyl with a trifluoromethyl group does not improve bioactivity on average, in specific cases, it can increase activity by an order of magnitude, often driven by favorable electrostatic or solvation energy changes. acs.orgacs.org

Molecular Conformation: Fluorine substitution can exert control over molecular shape through effects like the fluorine gauche effect, which can pre-organize a molecule into a bioactive conformation, thereby enhancing binding affinity. researchgate.net

These effects make the trifluoroethylpiperidinone motif an attractive scaffold for designing molecules with improved pharmacokinetic profiles and enhanced target engagement. researchgate.netnih.gov

Application in Natural Product Synthesis and Analogue Development

The piperidine ring is a ubiquitous structural feature in a vast array of alkaloid natural products. researchgate.netresearchgate.net Consequently, piperidinone derivatives like 5-(2,2,2-trifluoroethyl)piperidin-2-one serve as valuable chiral building blocks for the total synthesis of these complex molecules or for the creation of novel, fluorinated analogues.

By incorporating the fluorinated piperidinone core, chemists can generate analogues of natural products with potentially enhanced biological properties. Fluorination can lead to increased metabolic stability, improved bioavailability, and altered binding affinities. researchgate.net For example, the synthesis of analogs of the acetylcholinesterase inhibitor Donepezil has utilized substituted 4-piperidone (B1582916) scaffolds to explore how modifications to the piperidine ring impact biological activity. nih.govacs.org Using 5-(2,2,2-trifluoroethyl)piperidin-2-one as a starting material could yield novel Donepezil analogues with a distinct pharmacological profile due to the influence of the trifluoroethyl group.

Development of Chiral Ligands and Catalysts Incorporating the Piperidinone Framework

Chiral piperidine scaffolds are prevalent in the design of ligands for asymmetric catalysis. thieme-connect.comresearchgate.net The rigid, chair-like conformation of the piperidine ring provides a well-defined three-dimensional structure that can effectively control the stereochemical outcome of a metal-catalyzed reaction. nih.govmdpi.com

The 5-(2,2,2-trifluoroethyl)piperidin-2-one framework offers several features that are advantageous for ligand design:

Defined Stereochemistry: The substituent at the C5 position can be used to establish a chiral center, directing the stereoselectivity of catalytic processes.

Multiple Functionalization Points: The nitrogen and the carbon alpha to the carbonyl can be functionalized to introduce coordinating atoms (e.g., phosphorus, nitrogen, oxygen), creating bidentate or polydentate ligands. nih.govmdpi.com

Electronic Tuning: The electron-withdrawing trifluoroethyl group can modulate the electronic properties of the coordinating atoms, thereby influencing the reactivity and selectivity of the metal center.

The development of bifunctional catalysts, which combine a transition metal complex and an organocatalyst within a single molecule, is an emerging area where such scaffolds could be highly effective. chemrxiv.org For example, a chiral ligand derived from this piperidinone could be used in asymmetric hydrogenations, cyclizations, or cross-coupling reactions. nih.govresearchgate.net

Contribution to the Generation of Molecular Libraries for Chemical Biology Studies

Chemical libraries are essential tools for high-throughput screening (HTS) to identify novel hits in drug discovery and to probe biological pathways. nih.govchemrxiv.orgresearchgate.net The 5-(2,2,2-trifluoroethyl)piperidin-2-one scaffold is an ideal starting point for the construction of diverse and focused compound libraries. nih.govcriver.com

Starting with this core, parallel synthesis techniques can be used to rapidly generate a large number of derivatives by introducing a variety of substituents at the available functionalization points. nih.govresearchgate.net The resulting library would possess significant chemical diversity while retaining the key features of the trifluoroethyl and piperidinone motifs.

Table 2: Design Strategy for a Molecular Library Based on the 5-(2,2,2-Trifluoroethyl)piperidin-2-one Scaffold

Such libraries, enriched with sp³-hybridized centers and fluorine, are highly valuable as they explore a chemical space distinct from the flat, aromatic compounds that dominate many screening collections. enamine.netnih.gov This exploration is critical for identifying modulators of challenging targets like protein-protein interactions.

Future Prospects and Emerging Research Frontiers for 5 2,2,2 Trifluoroethyl Piperidin 2 One Research

Innovations in Green and Sustainable Synthetic Methodologies

The future synthesis of 5-(2,2,2-trifluoroethyl)piperidin-2-one and its derivatives is poised to align with the principles of green chemistry, moving away from hazardous reagents and energy-intensive processes. numberanalytics.com Current methods for introducing fluoroalkyl groups often rely on harsh conditions or sensitive reagents, but emerging research points toward more sustainable alternatives. nih.gov

Future synthetic strategies are expected to focus on several key areas:

Catalyst-Free Trifluoroethylation: Recent advancements have demonstrated practical, catalyst-free methods for the trifluoroethylation of amines using stable and inexpensive fluorine sources like trifluoroacetic acid. worktribe.comworktribe.com Adapting such protocols to the piperidinone scaffold could offer a more atom-economical and safer synthetic route, avoiding the need for heavy metal catalysts.

Photocatalytic and Electrochemical Methods: Visible-light photocatalysis and electrochemistry are powerful tools for forging carbon-fluorine and carbon-carbon bonds under mild conditions. numberanalytics.comresearchgate.net These methods can activate stable precursors, reduce the need for stoichiometric reagents, and minimize waste, representing a significant frontier for the sustainable synthesis of fluorinated lactams.

Mechanochemistry: Solid-state synthesis through mechanochemical means, such as ball milling, can drastically reduce or eliminate the need for bulk solvents, which are often toxic and difficult to recycle. rsc.org Developing a solvent-free route to 5-(2,2,2-trifluoroethyl)piperidin-2-one would represent a major step towards an environmentally friendly manufacturing process.